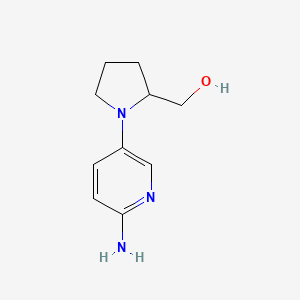
N-(2-(Indolin-1-yl)phenyl)formamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(Indolin-1-yl)phenyl)formamide is a compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs Indoles are known for their biological activities and are prevalent in various natural and synthetic compounds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Indolin-1-yl)phenyl)formamide typically involves the reaction of indoline with formamide derivatives. One common method is the Tscherniac-Einhorn reaction, where indoline reacts with formamide in the presence of a catalyst such as concentrated sulfuric acid . The reaction conditions often require elevated temperatures and careful control of reaction times to ensure high yields and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency. The use of continuous flow reactors can also be employed to enhance the production rate and consistency of the compound.
化学反応の分析
Types of Reactions
N-(2-(Indolin-1-yl)phenyl)formamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert the formamide group to an amine.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products
科学的研究の応用
N-(2-(Indolin-1-yl)phenyl)formamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its therapeutic potential in treating various diseases due to its interaction with biological targets.
作用機序
The mechanism by which N-(2-(Indolin-1-yl)phenyl)formamide exerts its effects involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of viral replication or induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
2H-Indol-2-one: Known for its biological activities and structural similarity to N-(2-(Indolin-1-yl)phenyl)formamide.
Indole-3-acetic acid: A plant hormone with a similar indole structure, widely studied for its role in plant growth and development.
Uniqueness
This compound stands out due to its unique combination of the indole moiety with a formamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
71971-50-1 |
|---|---|
分子式 |
C15H14N2O |
分子量 |
238.28 g/mol |
IUPAC名 |
N-[2-(2,3-dihydroindol-1-yl)phenyl]formamide |
InChI |
InChI=1S/C15H14N2O/c18-11-16-13-6-2-4-8-15(13)17-10-9-12-5-1-3-7-14(12)17/h1-8,11H,9-10H2,(H,16,18) |
InChIキー |
CMQZIRIDBSWWPH-UHFFFAOYSA-N |
正規SMILES |
C1CN(C2=CC=CC=C21)C3=CC=CC=C3NC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![6-[hydroxy(1-trityl-1H-imidazol-4-yl)methyl]-N-methyl-2-naphthamide](/img/structure/B8666971.png)

